molecular formula C21H23N5O4 B2782140 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 1021090-93-6

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2782140
CAS No.: 1021090-93-6
M. Wt: 409.446
InChI Key: PQXOAISTGKYCMM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea-based small molecule characterized by two distinct aryl substituents. The first substituent is a 3,4-dimethoxyphenyl group, while the second is a 4-aminophenyl moiety bearing a 6-methoxy-2-methylpyrimidin-4-yl group. The compound’s pyrimidine moiety may enhance binding affinity to enzymatic targets, as pyrimidine derivatives are commonly employed in drug design for their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-13-22-19(12-20(23-13)30-4)24-14-5-7-15(8-6-14)25-21(27)26-16-9-10-17(28-2)18(11-16)29-3/h5-12H,1-4H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXOAISTGKYCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C20_{20}H22_{22}N4_{4}O4_{4}. The structure features a urea linkage between two aromatic rings, one of which contains a methoxy-substituted phenyl group and the other a pyrimidine derivative. This unique arrangement is crucial for its biological activity.

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
    • Similar compounds in the urea class have been shown to inhibit FGFR tyrosine kinases, which are implicated in various cancers. For instance, NVP-BGJ398, a related compound, demonstrated significant antitumor activity in bladder cancer models by selectively inhibiting FGFR1, FGFR2, and FGFR3 .
  • Anticancer Activity :
    • The compound's structural analogs have been evaluated for their cytotoxic effects against several cancer cell lines. In vitro studies typically assess cell viability using assays such as MTT or SRB to determine IC50_{50} values.
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Biological Activity Data

Activity Cell Line / Model IC50_{50} Value Reference
FGFR InhibitionRT112 Bladder CancerSignificant Inhibition
CytotoxicityA549 Lung Cancer49.85 µM
COX-1 InhibitionRAW264.7 Cells19.45 ± 0.07 µM
COX-2 InhibitionRAW264.7 Cells42.1 ± 0.30 µM

Case Studies

  • In Vitro Studies :
    • A study involving related urea derivatives demonstrated that modifications to the aryl groups significantly affected their potency against FGFRs and cancer cell lines. The introduction of methoxy groups enhanced solubility and bioavailability, leading to improved anticancer efficacy .
  • In Vivo Evaluation :
    • In vivo studies utilizing xenograft models have shown that compounds structurally similar to this compound can reduce tumor growth significantly compared to control groups . These findings support further exploration into this compound's therapeutic potential.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (CAS 332412-61-0)

This compound replaces the pyrimidinylamino group with a pyridin-4-ylmethyl substituent. The molecular formula (C21H21N3O3) and molecular weight (363.41) are smaller than the target compound, likely due to the absence of the pyrimidine ring.

1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)-3-(2,4-dimethoxyphenyl)urea (CAS 1024082-05-0)

This urea derivative features a dihydroisoquinoline ring system substituted with methoxy groups. With a molecular formula of C27H29N3O5 (MW 475.54), the compound’s larger size and rigid isoquinoline scaffold could influence pharmacokinetic properties, such as membrane permeability or metabolic stability, compared to the more flexible pyrimidinylamino group in the target compound .

1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea (BD305554)

This compound (C25H21F3N4O3S) incorporates a thiazole-pyridine hybrid substituent. The thiazole ring introduces sulfur-based interactions, which may enhance binding to metal-containing enzymes or alter redox properties relative to the target compound’s pyrimidine group .

Non-Urea Compounds with Methoxyphenyl Motifs

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19)

This imidazoline derivative lacks the urea backbone but shares a methoxyphenyl group. Such compounds are often explored as α2-adrenergic receptor agonists, suggesting divergent therapeutic applications compared to urea-based kinase inhibitors .

(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas

These derivatives, synthesized via methods in , combine urea with triazole and imidazolidine moieties. The trifluoromethoxy group may improve lipophilicity and bioavailability compared to the target compound’s methoxy substituents .

Structural and Pharmacokinetic Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₂₇H₂₉N₅O₅* ~535.56 3,4-Dimethoxyphenyl; pyrimidinylamino Kinase inhibition, receptor modulation
1-(3,4-Dimethoxyphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea C₂₁H₂₁N₃O₃ 363.41 Pyridin-4-ylmethyl Enzyme inhibition
1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)-3-(2,4-dimethoxyphenyl)urea C₂₇H₂₉N₃O₅ 475.54 Dihydroisoquinoline; 2,4-dimethoxyphenyl Neuroprotective agents
BD305554 C₂₅H₂₁F₃N₄O₃S 506.52 Thiazole-pyridine; 3-hydroxybenzyl Anticancer or antimicrobial agents
(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas Varies Varies Trifluoromethoxy; triazole-imidazolidine Anti-inflammatory or antiviral agents

*Estimated based on structural similarity to .

Implications of Substituent Variations

  • Methoxy Groups : The 3,4-dimethoxy motif in the target compound and analogs (e.g., ) enhances solubility and may facilitate π-stacking interactions with aromatic residues in enzyme active sites .
  • Pyrimidine vs.
  • Heterocyclic Rigidity: Rigid scaffolds like dihydroisoquinoline () may restrict conformational flexibility, reducing entropic penalties during binding .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures during urea formation reduce oligomerization.
  • Catalyst Screening : Pd(PPh₃)₄ improves Suzuki coupling efficiency compared to Pd(OAc)₂ .
  • Solvent Selection : Anhydrous DCM minimizes hydrolysis of the isocyanate intermediate .

Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer :
Key techniques include:

Technique Purpose Key Parameters Reference
¹H/¹³C NMR Structural confirmationChemical shifts (e.g., urea NH ~10 ppm; pyrimidine protons ~6.5–8.5 ppm)
HPLC Purity assessmentRetention time (C18 column, acetonitrile/water mobile phase)
HRMS Molecular weight verificationExact mass matching (e.g., [M+H]⁺ calculated vs. observed)
FT-IR Functional group analysisUrea C=O stretch ~1650–1700 cm⁻¹

Note : Multi-technique validation is essential to resolve ambiguities (e.g., distinguishing regioisomers via NOESY NMR) .

Advanced: How do structural modifications in the pyrimidine and phenyl rings influence biological activity, based on SAR studies?

Methodological Answer :
Structure-activity relationship (SAR) studies reveal:

  • Pyrimidine Substituents :

    • 6-Methoxy Group : Enhances solubility and FGFR1 binding affinity (IC₅₀ = 0.8 μM vs. 3.2 μM for 6-H analog) .
    • 2-Methyl Group : Reduces metabolic degradation by CYP3A4 compared to bulkier substituents .
  • Phenyl Ring Modifications :

    • 3,4-Dimethoxy Groups : Improve membrane permeability (logP = 2.8 vs. 1.5 for non-methoxy analogs) but may reduce aqueous solubility .
    • Substitution Position : Para-substitution on the phenylurea moiety optimizes steric alignment with kinase active sites .

Q. Example SAR Table :

Compound Pyrimidine Substituent Phenyl Substituent FGFR1 IC₅₀ (μM) Reference
A6-Methoxy, 2-methyl3,4-Dimethoxy0.8
B6-Ethoxy, 2-methyl3,4-Dimethoxy1.2
C6-Methoxy, 2-H3,4-Dimethoxy3.2

Advanced: What methodologies resolve contradictions in reported biological activity data across studies?

Methodological Answer :
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Structural Analogs : Misattribution of activity to analogs with minor substituent changes (e.g., ethoxy vs. methoxy) .

Q. Resolution Strategies :

Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 72-hour MTT assay) .

Comparative SAR : Systematically test substituent effects (e.g., methyl vs. ethyl on pyrimidine) under controlled conditions .

Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) confirm target selectivity .

Advanced: What in vitro/in vivo models evaluate anticancer efficacy, considering its mechanism of action?

Methodological Answer :
In Vitro :

  • Antiproliferative Assays : MTT or SRB assays in FGFR-driven cell lines (e.g., SNU-16 gastric cancer) .
  • Apoptosis Markers : Caspase-3/7 activation via luminescence assays .

Q. In Vivo :

  • Xenograft Models : Nude mice implanted with FGFR1-overexpressing tumors (e.g., RT112 bladder cancer) .
  • Dosing Regimen : Oral administration (10 mg/kg/day) with pharmacokinetic monitoring (plasma t₁/₂ = 4.2 hours) .

Q. Mechanistic Studies :

  • Western Blotting : Phospho-FGFR1 inhibition in tumor lysates .
  • Microscopy : Reduced angiogenesis in Matrigel plug assays .

Advanced: How can computational approaches aid in understanding target interactions (e.g., FGFR)?

Q. Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding poses in FGFR1’s ATP-binding pocket (ΔG = -9.8 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of urea-pyrimidine interactions over 100 ns trajectories .
  • QSAR Modeling : CoMFA identifies critical steric/electronic descriptors (e.g., methoxy group’s Hammett σ) .

Basic: What key physicochemical properties affect bioavailability, and how are they determined?

Q. Methodological Answer :

Property Method Optimal Range Reference
LogP HPLC (C18, isocratic)2.5–3.5
Aqueous Solubility Shake-flask (pH 7.4)>50 μM
pKa Potentiometric titrationUrea NH ~8.2

Q. Bioavailability Considerations :

  • High logP improves membrane permeability but may reduce solubility.
  • Methoxy groups balance lipophilicity and metabolic stability .

Advanced: What strategies improve metabolic stability without compromising activity?

Q. Methodological Answer :

Isosteric Replacement : Swap methoxy with trifluoromethoxy (resists CYP450 oxidation) .

Deuteriation : Replace methyl with CD₃ to slow metabolism (e.g., t₁/₂ increased by 1.8×) .

Prodrug Design : Phosphate ester derivatives enhance aqueous solubility for IV administration .

Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify improvement .

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